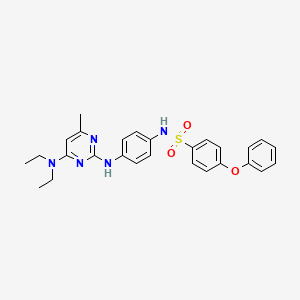
2-(3,3-Dimethyloxan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,3-Dimethyloxan-2-yl)acetic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or notation.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H16O3/c1-9(2)4-3-5-12-7(9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) . This indicates that the compound has a molecular weight of 172.22 .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not well-documented in the available literature . It’s likely that it would participate in reactions similar to other carboxylic acids, such as esterification or reactions with bases.科学的研究の応用
Synthesis and Characterization
Dimeric Bis[dicarboxylatotetraorganodistannoxanes] : The synthesis and structural characterization of organotin derivatives, highlighting their potential in materials science and biological applications. These compounds exhibit certain cytotoxicities for Hela cells in vitro, indicating their potential use in medical research (Wen et al., 2005).
Transition Metal Complexes with N,N,O Ligands : The study of manganese and rhenium complexes bearing ligands related to the target molecule showcases the reactivity of these ligands and their comparison with related compounds. Such research has implications for catalysis and enzyme model studies (Peters et al., 2009).
Monoanionic N,N,O‐Scorpionate Ligands and their Metal Complexes : This work provides a structural model complex for zinc enzymes such as thermolysin or carboxypeptidase, demonstrating the utility of these complexes in understanding enzyme mechanisms (Beck et al., 2001).
Chemical Synthesis and Reactivity
A Concise Asymmetric Synthesis : An efficient synthesis method for sex pheromones of pine sawflies, starting from (S)-malic acid. This showcases the application of related chemical pathways in synthesizing biologically active compounds (Huang et al., 2004).
Synthesis of Acetic Acid via Methanol Hydrocarboxylation : A novel route for acetic acid production from CO2, highlighting the environmental and synthetic importance of utilizing CO2 as a feedstock (Qian et al., 2016).
Biological Applications
- Novel Silver Complexes Targeting TrxR : The development of silver(I) complexes for antitumor activity, especially against small-cell lung carcinoma (SCLC), indicating potential therapeutic applications (Pellei et al., 2023).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3,3-dimethyloxan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)4-3-5-12-7(9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMHWNWOFHPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)
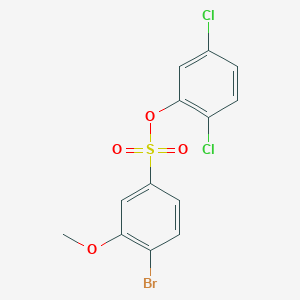

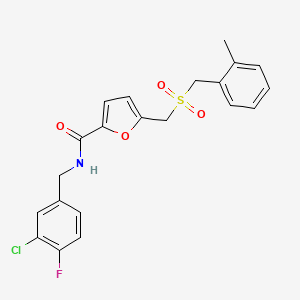
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)
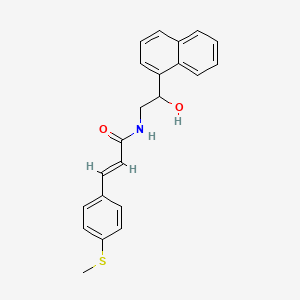
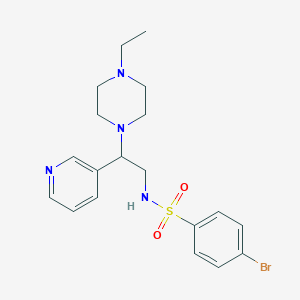
![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)
![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)
![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)
![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

